Differential Dihydroorotase Inhibition Profile: Indane-1-carboxamide vs. Substituted Indane-Carboxamide Derivatives
The unsubstituted 2,3-dihydro-1H-indene-1-carboxamide demonstrates weak, non-specific inhibition of dihydroorotase (IC50 = 1.00E+6 nM) in mouse Ehrlich ascites cells [1]. This contrasts with structurally elaborated indane-1-carboxamide derivatives such as (+)-N-(2,6-Dioxopiperidin-3-yl)-2,3-dihydro-1H-indene-1-carboxamide, which exhibit high-affinity binding (Kd = 197 nM) to distinct protein targets, likely cereblon [2]. The >5,000-fold difference in target engagement potency underscores that the unsubstituted core possesses a unique, albeit weak, biochemical fingerprint that cannot be extrapolated from the activity of substituted analogs.
| Evidence Dimension | In vitro enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.00E+6 nM (1 mM) |
| Comparator Or Baseline | (+)-N-(2,6-Dioxopiperidin-3-yl)-2,3-dihydro-1H-indene-1-carboxamide: Kd = 197 nM |
| Quantified Difference | >5,000-fold difference in target affinity (1,000,000 nM vs. 197 nM) |
| Conditions | Dihydroorotase assay: Mouse Ehrlich ascites enzyme, 10 µM compound concentration, pH 7.37. Kd assay: Biochemical assay, protein target likely cereblon. |
Why This Matters
This data confirms the unsubstituted core is functionally distinct from its highly potent substituted derivatives, making it essential as a negative control or minimal pharmacophore in SAR campaigns.
- [1] BindingDB. Affinity Data for 2,3-dihydro-1H-indene-1-carboxamide. IC50: 1.00E+6 nM. Accessed 2026. View Source
- [2] BindingDB. Affinity Data for (+)-N-(2,6-Dioxopiperidin-3-yl)-2,3-dihydro-1H-indene-1-carboxamide (BDBM631078). Kd = 197 nM. Accessed 2026. View Source
